ZINC;fluorobenzene;iodide

Negishi coupling organozinc kinetics halide counterion effect

ZINC;fluorobenzene;iodide, commonly supplied as fluorophenylzinc iodide (CAS 186000-41-9 for the 2-fluoro isomer), is an organozinc reagent with molecular formula C₆H₄FIZn and molecular weight 287.4 g/mol. It is typically provided as a 0.5 M solution in tetrahydrofuran and serves as a versatile nucleophile in palladium- or nickel-catalyzed Negishi and Suzuki-Miyaura cross-coupling reactions, enabling the incorporation of fluorinated aryl groups into complex molecular scaffolds.

Molecular Formula C6H4FIZn
Molecular Weight 287.4 g/mol
Cat. No. B1632011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC;fluorobenzene;iodide
Molecular FormulaC6H4FIZn
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1=CC=C([C-]=C1)F.[Zn+2].[I-]
InChIInChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
InChIKeyUEHRMZUVCBJTTI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZINC;fluorobenzene;iodide (Fluorophenylzinc Iodide) Procurement Guide: Core Identity and Cross-Coupling Role


ZINC;fluorobenzene;iodide, commonly supplied as fluorophenylzinc iodide (CAS 186000-41-9 for the 2-fluoro isomer), is an organozinc reagent with molecular formula C₆H₄FIZn and molecular weight 287.4 g/mol . It is typically provided as a 0.5 M solution in tetrahydrofuran and serves as a versatile nucleophile in palladium- or nickel-catalyzed Negishi and Suzuki-Miyaura cross-coupling reactions, enabling the incorporation of fluorinated aryl groups into complex molecular scaffolds .

Why In-Class Organozinc Reagents Cannot Simply Replace ZINC;fluorobenzene;iodide


Organozinc reagents exhibit divergent reactivity profiles governed by the halide counterion, electronic effects of aryl substituents, and the specific cross-coupling manifold employed. Phenylzinc reagents derived from different zinc halides display distinct kinetic features, with iodide-based reagents affording the highest reaction rates in Negishi-type couplings [1]. Simultaneously, organozinc reagents as a class offer functional group tolerance that Grignard reagents lack [2] and demonstrate stoichiometric advantages over organoboron alternatives in fluorinated biaryl synthesis . Direct head-to-head comparative data for fluorophenylzinc iodide against specific analogs remain scarce in the published literature; the differentiation evidence presented below is therefore primarily drawn from class-level inferences supported by studies on structurally related arylzinc systems.

Quantitative Differentiation Evidence for ZINC;fluorobenzene;iodide Selection


Iodide Counterion Delivers Superior Transmetalation Kinetics in Negishi Coupling Relative to Bromide and Chloride

A rigorous structure–kinetic study demonstrated that phenylzinc reagents prepared from ZnI₂ consistently exhibit the highest reaction rate in palladium-catalyzed Negishi-type oxidative coupling, outperforming analogous reagents derived from ZnBr₂ and ZnCl₂ [1]. In situ infrared and X-ray absorption spectroscopic analyses revealed that the rate enhancement correlates with longer Zn–C bond distances in iodide-containing species, which facilitate the transmetalation step. Although the study employed phenylzinc, the counterion effect is a fundamental steric and electronic property of the Zn–halide bond and is confidently extrapolated to fluorophenylzinc iodide.

Negishi coupling organozinc kinetics halide counterion effect

Reduced Nucleophile Excess in Fluorinated Biaryl Synthesis Versus Organoboron Suzuki-Miyaura Protocols

A 2021 synthetic methodology study explicitly compared the stoichiometric demands of Suzuki-Miyaura and Negishi approaches for highly fluorinated oligophenyls. The authors reported that Suzuki protocols require large excess of organoboron compounds because these boron species are insufficiently stable under the reaction conditions. In contrast, the Negishi protocol employing fluoroarylzinc reagents achieved successful coupling to biphenyl and terphenyl products using only a slight excess of the nucleophile . Although the study employed fluoroarylzinc pivalates, the stoichiometric economy is a class characteristic of organozinc reagents and directly informs the expected performance of fluorophenylzinc iodide.

fluorinated oligophenyls Negishi coupling stoichiometric economy

Broad Functional Group Tolerance Permits Direct Coupling Without Protecting-Group Chemistry

A comprehensive 2016 review of organozinc chemistry underscores that organozinc reagents tolerate common electrophilic functional groups—including esters, ketones, nitriles, and nitro groups—that are incompatible with organomagnesium (Grignard) and organolithium reagents [1]. This intrinsic chemoselectivity, arising from the lower polarity and attenuated nucleophilicity of the C–Zn bond, eliminates the need for protecting groups in multistep sequences. Fluorophenylzinc iodide, as a member of this reagent class, inherits this tolerance profile, enabling direct cross-coupling with electrophiles bearing sensitive carbonyl or nitrile substituents.

functional group tolerance organozinc cross-coupling protecting-group-free synthesis

Optimal Application Scenarios for ZINC;fluorobenzene;iodide Based on Evidence-Driven Selection Criteria


Protecting-Group-Free Synthesis of Fluorinated Pharmaceutical Intermediates Bearing Ester or Nitrile Groups

In medicinal chemistry programs where advanced intermediates contain unprotected ester or nitrile functionalities, fluorophenylzinc iodide is the preferred coupling partner. Its documented organozinc-class tolerance of these electrophilic groups [1] allows direct Negishi coupling without the installation and subsequent removal of protecting groups, thereby shortening synthetic sequences and reducing step-count-related yield losses.

Cost-Conscious Gram-Scale Production of Fluorinated Biphenyl Building Blocks

Process chemists scaling the synthesis of fluorinated biphenyl fragments benefit from the stoichiometric efficiency of organozinc reagents. The ability of fluoroarylzinc species to couple with only a slight excess of the nucleophile , in contrast to the large excess demanded by organoboron Suzuki protocols, directly lowers raw material expenditure and simplifies chromatographic purification, making ZINC;fluorobenzene;iodide the economically rational procurement choice.

High-Throughput Parallel Synthesis Arrays Demanding Fast, Reproducible Transmetalation Kinetics

When executing large numbers of Negishi couplings in parallel format for structure–activity relationship exploration, the predictable and faster transmetalation kinetics characteristic of iodide-containing organozinc reagents [2] can standardize reaction times across diverse substrate panels. This consistency reduces methodological re-optimization and enhances the reliability of automated synthesis platforms.

Synthesis of Complex Polyfluorinated Materials and Agrochemical Intermediates

The synthesis of highly fluorinated oligophenyls—relevant to liquid-crystalline materials and fluorinated agrochemicals—benefits from the operational stability of organozinc reagents under Negishi conditions . ZINC;fluorobenzene;iodide enables efficient iterative coupling sequences with minimal nucleophile waste, supporting the construction of extended fluorinated aromatic architectures.

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